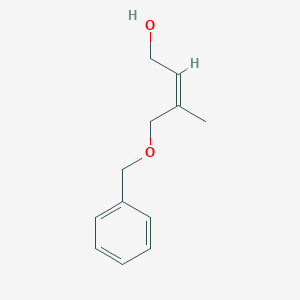

(Z)-3-methyl-4-benzyloxybut-2-enol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-Methyl-4-benzyloxybut-2-enol is an organic compound characterized by its unique structure, which includes a double bond in the (Z) configuration, a methyl group, and a benzyloxy substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-methyl-4-benzyloxybut-2-enol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-buten-1-ol and benzyl bromide.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where 3-methyl-2-buten-1-ol reacts with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The product is then purified using standard techniques like column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for cost, yield, and safety. This might include continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions: (Z)-3-Methyl-4-benzyloxybut-2-enol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The double bond can be reduced to form the saturated alcohol using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: 3-methyl-4-benzyloxybut-2-enal or 3-methyl-4-benzyloxybut-2-enoic acid.

Reduction: 3-methyl-4-benzyloxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Allyl Ethers Synthesis

One of the notable applications of (Z)-3-methyl-4-benzyloxybut-2-enol is its use as an enol equivalent in the synthesis of alkyl allyl ethers. Research has demonstrated that this compound can be transformed into a variety of enantiomerically enriched products through palladium-catalyzed reactions. Such transformations are crucial for developing complex organic molecules with specific stereochemical configurations .

Catalytic Aldol Reactions

this compound serves as a useful intermediate in catalytic aldol-transfer reactions. These reactions are essential for constructing carbon-carbon bonds, which are foundational in organic synthesis. The compound's ability to act as a chiral allyl donor enhances the selectivity and efficiency of these reactions, leading to improved yields of desired products .

Medicinal Chemistry

Anticancer Activity

Recent studies have explored the potential of this compound in nanoparticle-based drug delivery systems aimed at cancer treatment. The compound can be utilized to enhance the targeting capabilities of nanoparticles, allowing for more effective delivery of therapeutic agents to cancer cells. This application leverages the compound's chemical properties to improve biocompatibility and reduce toxicity associated with conventional drug delivery methods .

Insect Antifeedants

Another significant application is in the field of agrochemicals, particularly as an insect antifeedant derived from natural sources like Azadirachta indica (neem). The compound has been studied for its efficacy in deterring herbivorous insects, thus contributing to pest management strategies in agriculture .

Case Study 1: Nanoparticle Drug Delivery

In a study focusing on nanoparticle-based drug delivery systems, this compound was incorporated into lipid-coated nanoparticles designed for targeted delivery of anticancer drugs. The study highlighted improvements in pharmacokinetics and reduced side effects compared to traditional formulations .

Case Study 2: Insect Antifeedants from Neem

Research on insect antifeedants derived from Azadirachta indica revealed that this compound exhibited significant deterrent effects against certain pest species. This application underscores the compound's potential role in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of (Z)-3-methyl-4-benzyloxybut-2-enol depends on its specific application. In biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions or substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparación Con Compuestos Similares

(E)-3-Methyl-4-benzyloxybut-2-enol: The (E) isomer with different spatial arrangement around the double bond.

3-Methyl-4-methoxybut-2-enol: A compound with a methoxy group instead of a benzyloxy group.

3-Methyl-4-benzyloxybutanol: The fully saturated analog without the double bond.

Uniqueness: (Z)-3-Methyl-4-benzyloxybut-2-enol is unique due to its specific (Z) configuration, which can influence its reactivity and interactions in chemical and biological systems. This configuration can lead to different stereochemical outcomes in reactions compared to its (E) isomer or other analogs.

Actividad Biológica

(Z)-3-methyl-4-benzyloxybut-2-enol, also known by its chemical structure and CAS number 62311-47-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its significance in pharmacology.

Molecular Formula: C₁₄H₁₈O₂

Molecular Weight: 222.29 g/mol

CAS Number: 62311-47-1

The compound features a benzyloxy group, which is known to enhance lipophilicity and potentially improve bioavailability.

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may function as an enzyme inhibitor , particularly in pathways related to:

- Folate metabolism: Similar to other compounds that inhibit dihydrofolate reductase, it may disrupt nucleotide synthesis, affecting cell proliferation and differentiation.

- Antioxidant activity: Preliminary studies suggest it could scavenge free radicals, contributing to its potential protective effects against oxidative stress.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was found to inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cancer cells, further contributing to its anticancer effects.

Case Studies

-

Study on Antioxidant Activity:

A comparative analysis evaluated the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and trolox. The compound exhibited significant DPPH radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress. -

Pharmacological Evaluation:

In a pharmacological study involving animal models, administration of this compound resulted in reduced tumor growth rates compared to control groups. The study highlighted its potential as a therapeutic agent in cancer treatment protocols.

Propiedades

IUPAC Name |

(Z)-3-methyl-4-phenylmethoxybut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVUEHYAOORWLV-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.